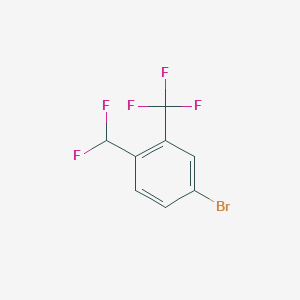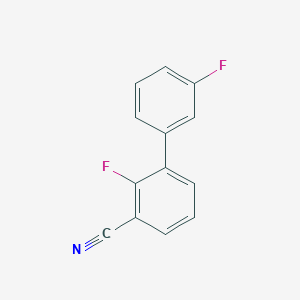
1-Chloro-2-(difluoromethyl)-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(difluoromethyl)-3-fluorobenzene is an organic compound characterized by the presence of chlorine, fluorine, and a difluoromethyl group on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(difluoromethyl)-3-fluorobenzene can be synthesized through several methods, including halogenation reactions and electrophilic aromatic substitution. One common approach involves the chlorination of 2-(difluoromethyl)-3-fluorobenzene using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl₃).
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that allow for precise control of reaction conditions, such as temperature and pressure. These methods ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-(difluoromethyl)-3-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Typical reagents include halogens (e.g., bromine, iodine) and strong acids or bases.
Major Products Formed:
Oxidation: Formation of 1-chloro-2-(difluoromethyl)-3-fluorobenzoic acid or 1-chloro-2-(difluoromethyl)-3-fluorobenzaldehyde.
Reduction: Derivatives with reduced functional groups, such as this compound with an additional hydrogen atom.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-2-(difluoromethyl)-3-fluorobenzene is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems.
Industry: The compound is employed in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-Chloro-2-(difluoromethyl)-3-fluorobenzene exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary widely based on the context of its use.
Comparación Con Compuestos Similares
1-Chloro-2-(difluoromethyl)-3-fluorobenzene is similar to other fluorinated aromatic compounds, such as:
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: This compound shares structural similarities but has different functional groups.
Isoflurane: Although primarily used as an anesthetic, isoflurane has a similar fluorine-rich structure.
Uniqueness: this compound stands out due to its specific combination of chlorine and fluorine atoms, which imparts unique chemical and physical properties compared to other fluorinated compounds.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in various fields, from chemistry to medicine.
Propiedades
IUPAC Name |
1-chloro-2-(difluoromethyl)-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDKVPGJYJUHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63878-72-8 |
Source


|
| Record name | 1-Chloro-2-(difluoromethyl)-3-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63878-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














